![molecular formula C21H17N3O4 B7693123 N-[(Furan-2-YL)methyl]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide](/img/structure/B7693123.png)
N-[(Furan-2-YL)methyl]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Furan-2-YL)methyl]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide is a complex organic compound featuring a furan ring, a phenyl group, and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-YL)methyl]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Attachment of the Phenyl Group: : The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a halogenated aromatic compound in the presence of a base such as potassium carbonate (K₂CO₃).
-
Formation of the Furan Ring: : The furan ring is typically synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
-
Final Coupling Reaction: : The final step involves coupling the furan and oxadiazole intermediates through an amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The furan ring can undergo oxidation to form furanones or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
-
Reduction: : The oxadiazole ring can be reduced to form amines or other reduced derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Substitution: : The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA
Reduction: LiAlH₄, NaBH₄
Substitution: HNO₃, Br₂
Major Products
Oxidation: Furanones, oxidized oxadiazoles
Reduction: Amines, reduced oxadiazoles
Substitution: Nitro-phenyl derivatives, halogenated phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, N-[(Furan-2-YL)methyl]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins or enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, this compound shows potential as a therapeutic agent due to its ability to modulate biological targets. It may be investigated for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-[(Furan-2-YL)methyl]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide involves its interaction with molecular targets such as enzymes or receptors. The furan and oxadiazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[(Furan-2-YL)methyl]-2-[3-(3-phenyl-1,2,4-triazol-5-YL)phenoxy]acetamide
- N-[(Furan-2-YL)methyl]-2-[3-(3-phenyl-1,2,4-thiadiazol-5-YL)phenoxy]acetamide
Uniqueness
Compared to similar compounds, N-[(Furan-2-YL)methyl]-2-[3-(3-phenyl-1,2,4-oxadiazol-5-YL)phenoxy]acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c25-19(22-13-18-10-5-11-26-18)14-27-17-9-4-8-16(12-17)21-23-20(24-28-21)15-6-2-1-3-7-15/h1-12H,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTJSYXXBVUGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)
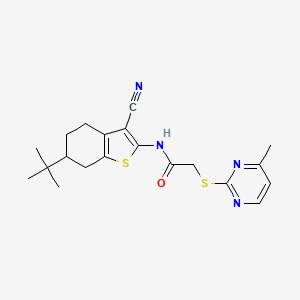
![4-{5-[3-Nitro-4-(pyrrolidin-1-YL)phenyl]-1,2,4-oxadiazol-3-YL}pyridine](/img/structure/B7693070.png)
![N-(3-methoxyphenyl)-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B7693071.png)
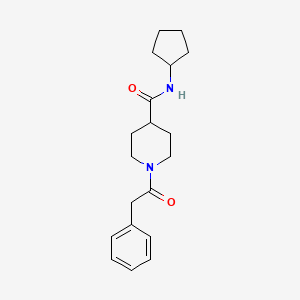
![2-(4-methoxyphenyl)-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693080.png)
![1-(3-CHLORO-4-ETHOXYBENZENESULFONYL)-N-[(PYRIDIN-4-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7693087.png)
![2-{2-ethoxy-4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N,N-diethylacetamide](/img/structure/B7693089.png)
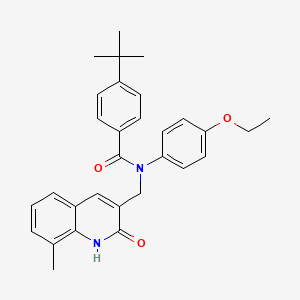
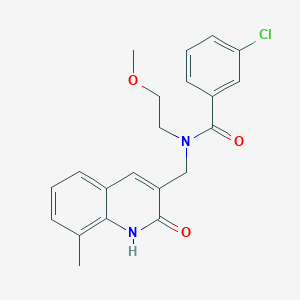
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7693107.png)
![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B7693111.png)
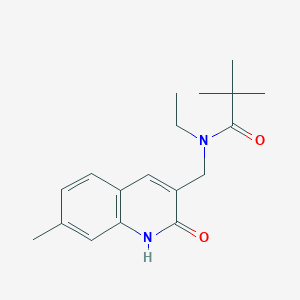
![N-cyclopentyl-2-nitro-4-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7693126.png)
